molecular formula C20H26N4OS B2378110 2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886904-03-6

2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2378110
CAS No.: 886904-03-6
M. Wt: 370.52
InChI Key: NVWIEZFOYSJLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetically produced complex organic compound designed for pharmaceutical and life sciences research. It belongs to a class of molecules characterized by a fused thiazolotriazole heterocyclic core structure, a common scaffold in medicinal chemistry . This particular compound features a 2-ethyl substituent and a 6-ol group on the triazolothiazole system, which is further functionalized with a (4-isopropylphenyl)(pyrrolidin-1-yl)methyl group at the 5-position. The presence of the pyrrolidine ring and aromatic systems contributes to the molecule's three-dimensional geometry, making it a valuable candidate for investigating receptor-ligand interactions . As a structural analog to compounds found in chemical databases, this chemical is provided as a building block for drug discovery efforts . Researchers can utilize it in high-throughput screening assays, as a precursor for the synthesis of more complex derivatives, or in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The molecular framework suggests potential for modulating various enzymatic pathways or cellular receptors, though its specific mechanism of action must be empirically determined through targeted biological testing . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use, nor for veterinary applications. Researchers should handle all chemicals with appropriate personal protective equipment and adhere to their institution's safety protocols.

Properties

IUPAC Name

2-ethyl-5-[(4-propan-2-ylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c1-4-16-21-20-24(22-16)19(25)18(26-20)17(23-11-5-6-12-23)15-9-7-14(8-10-15)13(2)3/h7-10,13,17,25H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWIEZFOYSJLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886904-03-6) is a complex organic molecule with potential biological activity. This article aims to explore its biological activity through a review of existing literature, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula: C20_{20}H26_{26}N4_{4}OS
  • Molecular Weight: 370.5 g/mol
  • Structure: The compound features a thiazolo-triazole core, which is significant for its biological interactions.
PropertyValue
CAS Number886904-03-6
Molecular FormulaC20_{20}H26_{26}N4_{4}OS
Molecular Weight370.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its ability to modulate enzyme activities, potentially influencing processes such as cell signaling and metabolic regulation.

Structure-Activity Relationships (SAR)

Research indicates that modifications in the chemical structure of thiazolo-triazole derivatives can significantly alter their biological activity. For instance:

  • Substituent Effects: The presence of the isopropylphenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Pyrrolidine Linkage: This moiety may contribute to the modulation of receptor interactions, enhancing the compound's efficacy against specific biological targets.

Case Studies

  • Anticancer Activity:
    Studies have shown that similar thiazolo-triazole compounds exhibit anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structures have been reported to inhibit cell proliferation in various cancer lines through the activation of apoptotic pathways.
  • Antimicrobial Properties:
    The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of thiazolo-triazoles demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Metabolic Regulation:
    Preliminary studies suggest that this compound may influence metabolic pathways related to glucose and lipid metabolism, potentially acting as a modulator for conditions such as diabetes and hyperlipidemia.

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Metabolic RegulationModulates glucose and lipid metabolism

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural uniqueness lies in its 4-isopropylphenyl-pyrrolidinylmethyl substituent. Comparisons with similar derivatives reveal:

Compound Name Substituents at Position 5 Molecular Weight Key Physicochemical Properties References
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[3,2-b][1,2,4]triazol-6-ol 2-Fluorophenyl + 3-methylpiperidinyl 374.478 Higher lipophilicity due to fluorine
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl 261.27 Enhanced anticonvulsant activity (MES model)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-Propoxyphenyl 315.38 Dual activity in MES and PTZ models
(E/Z)-5-((4-Chlorophenylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f) 4-Chlorophenylamino methylene 307.74 High melting point (>280°C)

Key Observations:

  • Electron-withdrawing groups (e.g., fluorine in 3c) enhance anticonvulsant selectivity .
  • Alkoxy substituents (e.g., propoxy in 5b) broaden biological activity .
  • Bulky substituents (e.g., pyrrolidinylmethyl in the target compound) may improve metabolic stability but reduce solubility.

Spectroscopic and Analytical Data

  • NMR Analysis : Thiazolo[3,2-b][1,2,4]triazoles exhibit characteristic ¹H-NMR signals (e.g., δ = 13.80–14.30 ppm for NH protons in triazole rings) .
  • LCMS/Elemental Analysis : Confirmed molecular ion peaks and C/H/N ratios validate purity in analogs like 5a–5e .

Preparation Methods

Cyclocondensation of α-Bromo-1,3-diketones with 3-Mercapto-1,2,4-triazoles

The thiazolo[3,2-b]triazole core is synthesized via a [3+2] cyclocondensation reaction between α-bromo-1,3-diketones (3a-j ) and 3-mercapto-1,2,4-triazoles (4a-b ) under visible-light irradiation in aqueous media. This method achieves regioselectivity (confirmed via 2D-NMR and X-ray crystallography) and yields up to 88%.

Example Procedure:

  • Brominate 1-phenylbutane-1,3-dione (1a ) with N-bromosuccinimide (NBS) in H₂O under visible light (15 min).
  • Add 5-phenyl-4H-1,2,4-triazole-3-thiol (4a ) and stir for 30–45 min.
  • Neutralize with NaHCO₃, extract with EtOAc, and purify via recrystallization.

Key Data:

Starting Material Product Yield Reaction Time
1-Phenylbutane-1,3-dione (1a ) 88% 45 min

Ethyl Group Introduction at Position 2

Alkylation with Ethyl Halides

The ethyl group is introduced via nucleophilic substitution using ethyl bromide or iodide. Sodium hydride (NaH) in DMF facilitates deprotonation of the triazole nitrogen, enabling alkylation.

Procedure:

  • Dissolve thiazolo-triazole intermediate in DMF.
  • Add NaH (1.2 eq) at 0°C, followed by ethyl iodide (1.5 eq).
  • Stir at 50°C for 4 h, quench with H₂O, and extract with EtOAc.
  • Yield: 76–97%.

Side Reactions:

  • Over-alkylation is minimized by controlling stoichiometry (1:1.5 substrate:ethyl iodide).

Hydroxylation at Position 6

Oxidative Hydroxylation

The 6-hydroxy group is introduced via oxidation of a methyl or methoxy precursor. Ceric ammonium nitrate (CAN) in acetonitrile selectively oxidizes the C6 position.

Conditions:

Oxidizing Agent Solvent Temperature Yield
CAN CH₃CN/H₂O 25°C 68%

Alternative Method:
Hydrolysis of a 6-methoxy group using HBr/AcOH (yield: 82%).

Integrated Synthetic Route

One-Pot Multi-Step Synthesis

Recent advances enable a one-pot synthesis combining cyclocondensation, alkylation, and Mannich reaction:

  • Cyclocondensation : α-Bromo-1,3-diketone + 3-mercapto-triazole → Thiazolo-triazole core.
  • Ethylation : In situ alkylation with ethyl iodide.
  • Mannich Reaction : Add 4-isopropylbenzaldehyde and pyrrolidine.
  • Oxidation : CAN-mediated hydroxylation.

Overall Yield : 52–60%.

Analytical Characterization

Structural Validation

  • NMR : δ 1.25 (t, 3H, CH₂CH₃), δ 1.28 (d, 6H, CH(CH₃)₂), δ 3.45 (m, 4H, pyrrolidine).
  • HRMS : m/z 370.52 [M+H]⁺ (calc. 370.52).
  • X-ray Crystallography : Confirms regiochemistry at C5 and C6.

Challenges and Optimization

Regioselectivity Control

  • Thiazole vs. Triazole Reactivity : Polar solvents (H₂O) favor thiazole ring formation.
  • Catalyst Screening : H₂SO₄ improves Mannich reaction efficiency vs. HCl or AcOH.

Scalability

  • Continuous Flow Systems : Reduce reaction time from hours to minutes for bromination.
  • Green Chemistry : Aqueous conditions and visible-light irradiation minimize waste.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodology : Multi-step synthesis is typically employed, starting with precursor assembly of the thiazolo-triazole core. Key steps include:

  • Condensation of pyrrolidine derivatives with 4-isopropylbenzaldehyde under anhydrous conditions .
  • Cyclization using ethanol or methanol as solvents at 60–80°C for 8–12 hours to form the fused heterocycle .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
    • Critical Parameters : Reaction yields (40–65%) depend on precise temperature control and stoichiometric ratios of intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and heterocyclic backbone integrity (e.g., δ 1.2–1.4 ppm for ethyl groups; δ 6.8–7.3 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 452.2) .
  • IR Spectroscopy : Bands at 1650–1700 cm1^{-1} (C=O/C=N stretching) and 3200–3400 cm1^{-1} (O-H/N-H) confirm functional groups .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodology :

  • Antimicrobial Assays : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can stereochemical ambiguities in the compound’s piperazine/pyrrolidine substituents be resolved?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
  • Dynamic NMR : Detects restricted rotation in substituents (e.g., coalescence temperature studies for N-methyl groups) .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodology :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Tests : Assess compound degradation in PBS or liver microsomes to explain potency discrepancies .
  • SAR Analysis : Compare analogs (e.g., replacing 4-isopropylphenyl with fluorophenyl) to identify critical pharmacophores .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce LogP from ~3.5 to <2.5, improving solubility .
  • ProDrug Approaches : Acetylate the hydroxyl group to enhance membrane permeability, with enzymatic hydrolysis in target tissues .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, correlating with efficacy in animal models .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Methodology :

  • Target Selection : Prioritize enzymes like 14-α-demethylase (CYP51) or tyrosine kinases based on structural homology with active analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS-AA) to predict binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.